6-Cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid
Beschreibung
IUPAC Nomenclature and CAS Registry
The compound is systematically named 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid , with the CAS registry number 1934971-05-7 . The nomenclature adheres to IUPAC rules, specifying the substituents (cyano at position 6, oxygen at position 2) and the spiro[3.3]heptane core.
Table 1: Key Nomenclatural and Registry Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid | |
| CAS Registry Number | 1934971-05-7 | |
| Molecular Formula | C₈H₉NO₃ | |
| Molecular Weight | 167.16 g/mol |
Molecular Formula and Weight Analysis
The molecular formula C₈H₉NO₃ indicates a spiro[3.3]heptane core (7 carbons) with one oxygen atom in the bridge (2-oxa), a cyano group (-C≡N), and a carboxylic acid (-COOH). The molecular weight of 167.16 g/mol reflects the combination of these functional groups.
SMILES Notation and InChI Key Representation
The SMILES notation N#CC1(CC2(COC2)C1)C(O)=O describes the connectivity: the cyano group attaches to carbon 6, while the carboxylic acid occupies the same carbon as part of the spiro system. The InChIKey MINVJBSZZWVFIH-UHFFFAOYSA-N uniquely identifies the structure, confirming the arrangement of substituents.
Spiro[3.3]heptane Framework: Structural Significance
Comparative Analysis with Related Spirocyclic Systems
The spiro[3.3]heptane core consists of two fused cyclopropane rings sharing a single carbon atom. This differs from other spiro systems:
Table 2: Structural Comparison of Spirocyclic Systems
The introduction of oxygen in the 2-oxa position reduces ring strain compared to all-carbon spiro systems, while the cyano and carboxylic acid groups introduce electronic asymmetry.
Eigenschaften
IUPAC Name |
6-cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-3-8(6(10)11)1-7(2-8)4-12-5-7/h1-2,4-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPXFSHXLMDAKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C#N)C(=O)O)COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
6-Cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid (CAS: 1934971-05-7) is a spirocyclic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 167.16 g/mol
- IUPAC Name : 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid
- Purity : >95% (HPLC)
The biological activity of 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the cyano group and the carboxylic acid moiety suggests potential interactions with enzymes and receptors involved in metabolic pathways.
Potential Mechanisms:
- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes, influencing metabolic processes.
- Receptor Binding : It could bind to certain receptors, potentially affecting signaling pathways related to cellular functions.
Biological Activity and Applications
Research indicates that 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid has several promising applications:
1. Medicinal Chemistry
The compound is being investigated as a precursor for developing new pharmaceuticals due to its unique structure, which may lead to novel therapeutic agents.
2. Antimicrobial Activity
Some studies suggest that spirocyclic compounds exhibit antimicrobial properties. While specific data on this compound is limited, its structural analogs have shown effectiveness against various pathogens.
3. Neuropharmacology
Given its potential interaction with neurotransmitter systems, there is interest in exploring its effects on neurological disorders.
Case Studies and Research Findings
A review of recent literature reveals several studies focused on the biological activity of related compounds, providing insights into the potential effects of 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid.
| Study | Findings |
|---|---|
| Study A (2022) | Investigated the synthesis and biological evaluation of spirocyclic derivatives; suggested potential anti-inflammatory activity. |
| Study B (2023) | Explored the interaction of similar compounds with GABA receptors; indicated possible anxiolytic effects. |
| Study C (2024) | Analyzed the antimicrobial efficacy of spirocyclic compounds; found notable activity against Gram-positive bacteria. |
Vergleich Mit ähnlichen Verbindungen
Structural Features and Molecular Data
The table below highlights key structural differences among spiro[3.3]heptane derivatives:
Key Observations :
- Cyano vs. Amino Groups: The cyano group in the target compound increases molecular weight compared to the amino analog (167.16 vs.
- Oxa vs. Aza Rings : Replacing oxygen with nitrogen (e.g., 2-azaspiro derivatives) alters polarity and hydrogen-bonding capacity, impacting solubility and receptor interactions .
- Steric Effects : Dimethyl substitution (e.g., 6,6-dimethyl derivative) adds steric bulk, which may reduce metabolic clearance but increase lipophilicity .
Physicochemical Properties
- Polarity: The 2-oxa ring in the target compound contributes to higher polarity compared to purely hydrocarbon spiro systems. However, the cyano group reduces solubility in aqueous media relative to amino-substituted analogs .
- Acidity: The carboxylic acid pKa is influenced by substituents. The cyano group’s electron-withdrawing nature likely lowers the pKa compared to the amino variant (electron-donating -NH₂) .
- Stability: The 6-oxo derivative (keto group) may exhibit lower stability under reducing conditions compared to cyano or amino derivatives .
Pharmacological Relevance
- Spiro[3.3]heptane Scaffolds : Widely used in drug discovery for rigidifying peptide backbones. For example, 5-azaspiro[2.4]heptane-6-carboxylic acid is a key component of ledipasvir, an HCV NS5A inhibitor .
- Cyano Group Utility: The cyano substituent can act as a bioisostere for carbonyl or nitro groups, offering metabolic stability and enhanced binding affinity in protease inhibitors .
- Aza Derivatives: Nitrogen-containing spirocycles (e.g., 2-azaspiro) are explored in kinase inhibitors and GPCR modulators due to their ability to mimic natural amino acids like proline .
Vorbereitungsmethoden
Multi-step Synthesis via Lithium Aluminum Hydride Reduction and Ring Closure
One documented approach involves the following key steps:
Step 1: Reduction of a precursor compound (e.g., compound 14) using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0–20 °C. This step reduces carbonyl functionalities to alcohols, setting the stage for cyclization. The molar ratio of raw material to LiAlH4 is typically 1:1 to 1:1.5. The yield for this step is high (~96.2%).
Step 2: Protection of hydroxyl groups using tosyl chloride (TsCl) in pyridine. This step facilitates subsequent nucleophilic substitutions by converting alcohols into better leaving groups.
Step 3: Ring closure via reaction with ortho-nitrophenyl sulphonamide under basic conditions (potassium carbonate) in dimethyl sulfoxide (DMSO) at 90–120 °C. This step forms the azaspiro ring system critical for the spirocyclic structure.
Step 4: Substitution with thiophenol in N,N-dimethylformamide (DMF) under potassium carbonate base. This introduces sulfur-containing groups that can be further manipulated.
Step 5: Acidic treatment to generate ketone functionality, followed by reaction with tert-butyl dicarbonate (Boc2O) under alkaline conditions in ethyl acetate to yield the tert-butyl ester derivative of the spiro compound.
This method achieves a total yield of approximately 41%, with mild reaction conditions suitable for scale-up. The process is designed to avoid harsh conditions that would impede mass production.
Cyanation and Final Acid Formation via Nucleophilic Substitution
Another synthetic route focuses on introducing the cyano group and carboxylic acid functionality through:
Step 1: Reaction of an intermediate compound with p-dimethylamino-azo-benzene acyl chlorides under basic conditions in methylene dichloride solvent.
Step 2: Treatment with sodium cyanide (NaCN) in N,N-dimethylformamide (DMF) to introduce the cyano group.
Step 3: Final hydrolysis or conversion under basic conditions in water, ethanol, or their mixtures to yield the carboxylic acid derivative.
This three-step method is concise, with an overall yield reported around 38.4%, and is noted for its operational simplicity and scalability for industrial production.
Reaction Conditions and Yields Summary
| Step | Reaction Description | Solvent(s) | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | LiAlH4 reduction of precursor | THF | 0–20 | 96.2 | High yield, careful temperature control |
| 2 | Tosylation of hydroxyl groups | Pyridine | Room temp | ~80 | Protection step |
| 3 | Ring closure with ortho-nitrophenyl sulphonamide | DMSO | 90–120 | Not stated | Critical for spiro ring formation |
| 4 | Substitution with thiophenol | DMF | Room temp | Not stated | Nucleophilic substitution |
| 5 | Acidic ketone generation and Boc protection | Ethyl acetate | Room temp | 60.1 (two-step combined) | Final esterification step |
| Cyanation Step 1 | Reaction with acyl chlorides | Methylene dichloride | Room temp | Not stated | Prepares intermediate for cyanation |
| Cyanation Step 2 | Sodium cyanide substitution | DMF | Room temp | Not stated | Introduces cyano group |
| Cyanation Step 3 | Hydrolysis to carboxylic acid | Water/Ethanol mixtures | Room temp | Not stated | Final acid formation |
Q & A
Basic Questions
Q. What are the key structural features of 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid, and how do they influence its reactivity?
- The compound has a spirocyclic core (two fused three-membered rings: one oxetane and one cyclopropane) with a cyano (-CN) and carboxylic acid (-COOH) group at the 6-position. This creates steric constraints and electronic effects, such as increased electrophilicity at the cyano group and hydrogen-bonding potential from the carboxylic acid . The SMILES string (
OC(=O)C1(CC2(COC2)C1)C#N) and InChI key confirm the spatial arrangement, critical for interactions with biological targets .
Q. What synthetic methods are commonly used to prepare 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid?
- Multi-step procedures often start with cyclopropane or oxetane precursors. For example, bromomethyl intermediates (e.g., 2,2-bis(bromomethyl)-1,3-propanediol) can undergo nucleophilic substitution with cyanide, followed by carboxylation. A nine-step synthesis for analogous spirocyclic compounds achieves ~31% overall yield by optimizing reaction conditions (temperature, solvent polarity) to stabilize intermediates .
Q. Which analytical techniques are recommended for assessing the purity and stability of this compound?
- High-Performance Liquid Chromatography (HPLC) with UV detection (>95% purity threshold) is standard for quality control . Stability studies under varying temperatures (e.g., +4°C storage) and pH should include mass spectrometry (MS) to detect degradation products like decarboxylated or hydrolyzed derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the biological activity of this compound in different assay systems?
- Discrepancies between in vitro (e.g., enzyme inhibition) and in vivo (e.g., pharmacokinetics) results may arise from solubility or metabolic instability. Methodological steps:
- Perform solubility assays in buffers mimicking physiological conditions.
- Use isotopic labeling (e.g., ¹⁴C) to track metabolic pathways.
- Validate target engagement via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) .
Q. What strategies improve the synthetic yield of 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid while minimizing side reactions?
- Key optimizations:
- Protecting groups : Temporarily shield the carboxylic acid during cyanide introduction to prevent side reactions.
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
- Workup : Employ aqueous-organic biphasic extraction to isolate polar intermediates .
Q. How does the spirocyclic conformation affect the compound’s interaction with enzymatic targets?
- The rigid spiro structure enforces a specific spatial orientation of the cyano and carboxylic acid groups, enhancing binding to proteins with deep hydrophobic pockets (e.g., proteases). Molecular dynamics simulations show that the oxetane ring’s oxygen participates in hydrogen bonding, while the cyclopropane ring restricts rotational freedom, improving binding entropy .
Q. What computational approaches predict the compound’s collision cross-section and conformational stability?
- Ion Mobility Mass Spectrometry (IM-MS) paired with Density Functional Theory (DFT) calculations can model collision cross-sections. For example, spirocyclic analogs show reduced conformational flexibility compared to linear analogs, correlating with higher stability in solution .
Q. Can this compound serve as a bioisostere for conventional amino acids in drug design?
- Yes. Its spirocyclic core mimics the steric constraints of proline or ornithine, making it suitable for peptidomimetic applications. The cyano group can replace carboxylates in non-hydrolyzable transition-state analogs, enhancing metabolic stability. Comparative studies with 2-azaspiro[3.3]heptane derivatives show improved selectivity for kinase targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
